2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine
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Overview
Description
2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine is a complex organic molecule that has garnered significant attention for its versatile applications in various scientific fields. This compound is notable for its unique structure, which includes multiple heterocyclic rings, making it a valuable subject of study in both medicinal and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine typically involves a series of multi-step reactions, including:
Initial Formation of Pyrazolopyrimidine: : The core pyrazolopyrimidine structure is formed via a cyclization reaction, often starting with simple pyrazole and pyrimidine precursors under basic conditions.
Piperidine Introduction:
Coupling with Pyridine Derivative: : The final coupling step involves the reaction of the pyrazolopyrimidine-piperidine intermediate with a pyridine derivative, facilitated by strong base catalysts under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing side reactions and byproducts.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: : The compound can undergo oxidation, particularly at the nitrogen atoms within the heterocyclic rings, using oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Reduction reactions, such as hydrogenation, can alter the aromaticity and electronic properties of the rings.
Substitution: : The compound exhibits nucleophilic and electrophilic substitution reactions, especially at the pyrimidine and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Hydrogen gas with palladium on carbon, lithium aluminum hydride
Bases/Acids: : Sodium hydroxide, hydrochloric acid
Major Products
These reactions yield various derivatives, each with potential unique properties for further applications. For example, oxidation may lead to the formation of N-oxides, while reduction could result in partially hydrogenated analogs.
Scientific Research Applications
2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine finds extensive use in:
Chemistry
Catalysis: : Acts as a ligand in coordination chemistry, facilitating catalytic processes.
Organic Synthesis: : Used as a building block for more complex molecules.
Biology and Medicine
Drug Design: : Its unique structure makes it a candidate for designing inhibitors or activators of specific enzymes or receptors.
Diagnostics: : Utilized in the development of diagnostic tools due to its binding affinity to various biological targets.
Industry
Material Science: : Employed in creating new materials with specific electronic properties.
Agricultural Chemicals: : Potential use in developing novel agrochemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms, primarily involving binding to molecular targets such as enzymes, receptors, or nucleic acids. Its heterocyclic rings enable strong binding interactions, often leading to inhibition or modulation of the target's activity. Key pathways affected include signal transduction pathways and metabolic pathways, which are critical in biological and therapeutic contexts.
Comparison with Similar Compounds
Compared to other heterocyclic compounds, 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine stands out due to its:
Structural Complexity: : The presence of multiple fused rings and varied functional groups.
Versatility: : Broad applicability across different fields.
Similar Compounds
Imidazolopyrimidines
Pyrazolopyridines
Thiazolopyrimidines
Each of these compounds shares some structural similarities but differs in reactivity and applications, highlighting the unique position of our compound of interest.
There you have it, a comprehensive look at this compound. If this didn't scratch your intellectual itch, let me know what more I can do.
Properties
IUPAC Name |
1,6-dimethyl-4-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O/c1-14-26-19-18(13-25-28(19)2)20(27-14)29-9-5-17(6-10-29)30-21-23-11-16(12-24-21)15-3-7-22-8-4-15/h3-4,7-8,11-13,17H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHBLDHSQSEQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)OC4=NC=C(C=N4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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